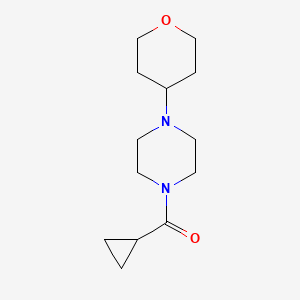

cyclopropyl(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopropyl(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)methanone is a complex organic compound. It is used as a reagent in the identification and optimization of pteridinone Toll-like receptor 7 agonists, which can be used for the oral treatment of viral hepatitis .

Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of LiAlH4 in a Schlenk flask, followed by the addition of THF and the ester. The mixture is stirred until the alcohol is fully formed . Another method involves the use of Boc-piperazine and 1- (4-Chlorophenyl)cyclopropanecarboxylic acid through an amide bond .Molecular Structure Analysis

The molecular formula of this compound is C8H14N2O, with a molecular weight of 154.21 . The structure includes a cyclopropyl group, a piperazine ring, and a tetrahydro-2H-pyran-4-yl group .Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can react with 1-Ethyl-3- (3-dimethyllaminopropyl)carbodiimide hydrochloride and 1-hydroxybenzotriazole to form an amide bond .Physical And Chemical Properties Analysis

The compound is a liquid at 20 degrees Celsius . It has a boiling point of 130 °C/1 mmHg and a specific gravity of 1.10 . It is slightly soluble in water .Scientific Research Applications

Synthesis and Anticancer Properties

- Synthesis and Anticancer/Antituberculosis Activities : A study conducted by Mallikarjuna, Padmashali, and Sandeep (2014) synthesized a series of compounds related to cyclopropyl(4-(tetrahydro-2H-pyran-4-yl)piperazin-1-yl)methanone. These compounds showed promising anticancer and antituberculosis activities, highlighting their potential use in treating these diseases (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antibacterial and Antimicrobial Applications

Antibacterial Fluoroquinolone : Xianwen Li et al. (2006) explored a compound with a similar structure, which acts as an antibacterial fluoroquinolone. This study suggests the potential use of similar compounds in antibacterial applications (Li et al., 2006).

Antitubercular Properties : Research by Sriram, Yogeeswari, and Reddy (2006) synthesized compounds related to the chemical , demonstrating significant antitubercular properties. This suggests a potential application in tuberculosis treatment (Sriram, Yogeeswari, & Reddy, 2006).

Chemical Synthesis and Structural Analysis

Novel Synthesis Methods : The research by Svetlana, Mikhajlovna, and Medvedevat (2015) focuses on the synthesis of novel annelated 2-oxopiperazines, which indicates the chemical's use in developing new synthetic methods for complex organic compounds (Svetlana, Mikhajlovna, & Medvedevat, 2015).

X-ray Structure Characterisation : A study by Hong-Shui Lv et al. (2013) focused on synthesizing and characterizing novel pyrazole carboxamide derivatives containing a piperazine moiety, similar to the chemical , highlighting its importance in structural analysis and molecular design (Lv, Ding, & Zhao, 2013).

Diels-Alder Cycloadditions : Research by Jin, Wessig, and Liebscher (2001) explored Diels-Alder reactions involving compounds with a piperazine ring, similar to the chemical . This highlights its application in creating complex molecular structures (Jin, Wessig, & Liebscher, 2001).

Mechanism of Action

Safety and Hazards

The compound is air sensitive and should be stored under inert gas . It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if irritation persists .

properties

IUPAC Name |

cyclopropyl-[4-(oxan-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c16-13(11-1-2-11)15-7-5-14(6-8-15)12-3-9-17-10-4-12/h11-12H,1-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZGIULNCXAAHRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Tert-butylbenzoyl)amino]-3-phenylthiourea](/img/structure/B2665458.png)

![2-[3-(2-Quinolinyl)phenyl]quinoline](/img/structure/B2665461.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2665462.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2665465.png)

![[2-(Difluoromethyl)-1,3-oxazol-4-yl]methanamine;hydrochloride](/img/structure/B2665466.png)

![Methyl 2-oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B2665470.png)

![2-Azabicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B2665471.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azepan-4-yl)acetic acid](/img/structure/B2665473.png)

![(E)-ethyl 5-(furan-2-yl)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665478.png)